molecular formula C21H22ClNO2 B10766267 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

Cat. No.: B10766267
M. Wt: 360.9 g/mol
InChI Key: RFHPYWJZEUWQOM-JFISFECYSA-N
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Description

2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxypentyl chain, and a deuterated ethanone moiety. The deuterium atoms are isotopes of hydrogen, which can be used to study the compound’s behavior in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxypentyl Chain: The hydroxypentyl chain can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with 5-bromopentanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypentyl chain can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in anhydrous conditions.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-1-(1-(5-carboxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.

    Reduction: Formation of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethanol-2,4,5,6,7-d5.

    Substitution: Formation of 2-(2-methoxyphenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.

Scientific Research Applications

Chemistry

    Isotope Labeling: The deuterium atoms in the compound can be used as tracers in chemical reactions to study reaction mechanisms and kinetics.

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Metabolic Studies: The compound can be used to study metabolic pathways and enzyme activities in biological systems.

    Drug Development:

Medicine

    Diagnostic Tools: The deuterium-labeled compound can be used in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.

    Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with unique properties.

    Environmental Studies: Applications in studying environmental processes and pollutant degradation.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypentyl chain can form hydrogen bonds with amino acid residues. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: The non-deuterated version of the compound.

    2-(2-fluorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one: A similar compound with a fluorine atom instead of chlorine.

    2-(2-chlorophenyl)-1-(1-(5-methoxypentyl)-1H-indol-3-yl)ethan-1-one: A compound with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of deuterium atoms in 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological targets. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C21H22ClNO2

Molecular Weight

360.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone

InChI

InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D

InChI Key

RFHPYWJZEUWQOM-JFISFECYSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl

Origin of Product

United States

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